molecular formula C₁₉H₂₃NO₄ ·HCl B1152595 rac 5'-Hydroxy Reboxetine Hydrochloride

rac 5'-Hydroxy Reboxetine Hydrochloride

Cat. No.: B1152595
M. Wt: 329.393646
Attention: For research use only. Not for human or veterinary use.
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Description

rac 5'-Hydroxy Reboxetine Hydrochloride is a hydroxylated derivative of Reboxetine, a selective norepinephrine reuptake inhibitor (NARI) used in the treatment of major depressive disorder. The "rac" prefix denotes a racemic mixture, containing equal proportions of R- and S-enantiomers. The hydrochloride salt form enhances water solubility, improving bioavailability compared to freebase or other salt forms like mesylate .

Properties

Molecular Formula

C₁₉H₂₃NO₄ ·HCl

Molecular Weight

329.393646

Synonyms

4-Ethoxy-3-[rel-(S)-(2S)-2-morpholinylphenylmethoxy]phenol Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares rac 5'-Hydroxy Reboxetine Hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight Salt Form Key Structural Features
rac 5'-Hydroxy Reboxetine HCl C₁₉H₂₄ClNO₄* 375.86 (calculated) Hydrochloride Hydroxyl group at 5' position; racemic mixture
Reboxetine Mesylate C₁₉H₂₃NO₃·CH₃SO₃H 427.49 Mesylate Parent compound; lacks hydroxyl group
Indeloxazine Hydrochloride C₁₄H₁₇NO₂·HCl 283.75 Hydrochloride Indenyl-oxazine core; distinct mechanism
rac Hydroxy Tizanidine HCl C₉H₈ClN₅OS·HCl 306.17 Hydrochloride Imidazole derivative; α₂-adrenergic agonist

*Calculated based on Reboxetine (C₁₉H₂₃NO₃) with added hydroxyl (-OH) and HCl.

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., rac 5'-Hydroxy Reboxetine HCl, Indeloxazine HCl) generally exhibit higher aqueous solubility than mesylate or freebase forms, impacting oral absorption .

Pharmacological and Clinical Profiles

Mechanism of Action
  • rac 5'-Hydroxy Reboxetine HCl : Presumed NARI activity (inherited from Reboxetine) but with possible altered potency due to hydroxylation. Metabolites often exhibit reduced receptor binding but modified elimination half-lives .
  • Reboxetine Mesylate: Well-characterized NARI; inhibits norepinephrine reuptake with minimal serotonergic effects, leading to fewer side effects like sexual dysfunction compared to SSRIs .
  • Indeloxazine HCl: Combines norepinephrine reuptake inhibition with 5-HT2 receptor antagonism, offering dual mechanistic benefits for depression and cognitive impairment .
  • rac Hydroxy Tizanidine HCl : Primarily an α₂-adrenergic agonist (muscle relaxant), highlighting structural similarities but divergent therapeutic applications .
Synergistic Effects

Reboxetine mesylate demonstrates synergistic antidepressant effects with Yacon extract in murine models, reducing immobility time in forced swim tests by 40–50% . While rac 5'-Hydroxy Reboxetine HCl’s interactions remain unstudied, hydroxylated metabolites often modulate drug-drug interaction risks due to altered cytochrome P450 enzyme affinity .

Stability and Metabolic Considerations

  • Reboxetine Mesylate : Undergoes hepatic metabolism via CYP3A4, producing inactive metabolites; mesylate salt improves stability under humid conditions .
  • Indeloxazine HCl : Rapidly absorbed with a half-life of 4–6 hours, contrasting with Reboxetine’s 12–16 hours, suggesting rac 5'-Hydroxy Reboxetine HCl may have intermediate kinetics .

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